Tetraisopropyl di(dioctylphosphate) titanate

Descripción general

Descripción

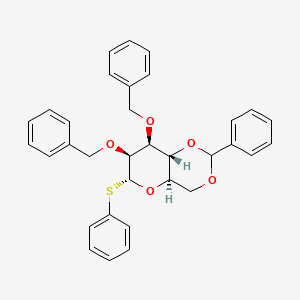

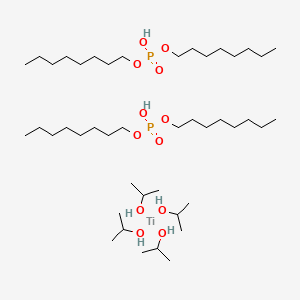

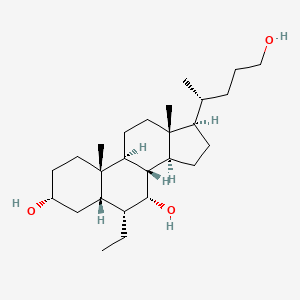

Tetraisopropyl di(dioctylphosphate) titanate is a chemical compound with the molecular formula C44H98O11P2Ti . It is used in the industry for various purposes .

Synthesis Analysis

Titanium isopropoxide, a related compound, is prepared by treating titanium tetrachloride with isopropanol . The synthesis of nano-TiO2 was achieved using triethanolamine and tetraisopropyl di(dioctylphosphate) titanate .Molecular Structure Analysis

The molecular structure of Tetraisopropyl di(dioctylphosphate) titanate is complex. It has a molecular weight of 929.05600 .Chemical Reactions Analysis

Titanium isopropoxide reacts with water to deposit titanium dioxide . This reaction is employed in the sol-gel synthesis of TiO2-based materials .Physical And Chemical Properties Analysis

Tetraisopropyl di(dioctylphosphate) titanate is a liquid . Its physical and chemical properties can be influenced by factors such as Ti-doping amount and annealing temperature .Aplicaciones Científicas De Investigación

Polymer Modification

Tetraisopropyl di(dioctylphosphate) titanate is used to modify polymers like poly(p-phenylene benzobisoxazole) (PBO) fibers. The addition of modified nano-TiO2 particles, prepared using this titanate, improves the crystallinity and thermal decomposition rate temperature of PBO fibers. This modification does not affect the tensile properties before UV aging and can enhance UV aging resistance performance .

UV Aging Resistance

In the field of materials science, particularly for fibers exposed to outdoor environments, UV aging resistance is crucial. Tetraisopropyl di(dioctylphosphate) titanate is used to prepare modified nano-TiO2 that helps improve the UV aging resistance of PBO fibers. This is achieved by forming chemical and physical interactions between the fiber and the nano-TiO2, thus enhancing the durability of materials used in high-strength applications .

Electrochromic Devices

This compound plays a role in the development of electrochromic devices (ECDs). It is used as a titanium coupling agent (TCA) for doping sol–gel derived WO3 films. The Ti-doping amount and annealing temperature significantly affect the physical and chemical properties of WO3 films, which are essential for practical ECDs that dynamically adjust indoor light and temperature .

Optoelectronic Applications

The structural and morphological control of electrochromic materials is vital for optoelectronic applications. Tetraisopropyl di(dioctylphosphate) titanate is used to stabilize the amorphous WO3 structure and generate nano-pores during thermal treatment. This enhances the electrochemical and electrochromic performances, making it suitable for advanced optoelectronic applications .

Surface Modification

Surface modification of nanoparticles is another application. The compound is involved in the surface modification of nano-TiO2, which aids in creating compatibility between different phases. This is particularly important in composite materials where the interaction between the matrix and the filler is crucial for the overall material properties .

Thermal Stability Enhancement

In high-performance fibers, thermal stability is a key property. Tetraisopropyl di(dioctylphosphate) titanate is used to enhance the thermal stability of fibers like PBO. This is done by improving the crystallinity of the fibers, which in turn increases the maximum thermal decomposition rate temperature, an indicator of thermal stability .

Solvent Resistance Improvement

The compound is also used to improve solvent resistance in fibers. By doping PBO fibers with modified nano-TiO2 prepared with tetraisopropyl di(dioctylphosphate) titanate, the fibers exhibit enhanced resistance to solvents, which is beneficial for applications where the material is exposed to harsh chemical environments .

High-Strength Applications

Finally, the use of this titanate in the preparation of modified nano-TiO2 for doping PBO fibers results in materials that are suitable for high-strength applications. These include body armor, ropes, cables, and recreational equipment, where the enhanced mechanical properties due to the titanate’s use are critically important .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tetraisopropyl di(dioctylphosphate) titanate, an organic titanate compound, is primarily used in the field of materials science . It is known to interact with various substrates, particularly in the formation of coatings and adhesives .

Mode of Action

The mode of action of Tetraisopropyl di(dioctylphosphate) titanate involves its reaction with water to form titanium dioxide . This reaction is employed in the sol-gel synthesis of titanium dioxide-based materials . The compound is also used as a catalyst in the preparation of certain cyclopropanes .

Biochemical Pathways

The biochemical pathways affected by Tetraisopropyl di(dioctylphosphate) titanate are primarily related to the synthesis of materials. The compound’s interaction with water leads to the formation of titanium dioxide, which is a crucial component in various materials science applications .

Result of Action

The result of Tetraisopropyl di(dioctylphosphate) titanate’s action is the formation of titanium dioxide when it reacts with water . This titanium dioxide can then be used in the creation of various materials, including coatings and adhesives .

Action Environment

The action of Tetraisopropyl di(dioctylphosphate) titanate can be influenced by environmental factors such as temperature and the presence of water . For instance, the reaction with water to form titanium dioxide is a key part of its functionality . Therefore, the presence and amount of water in the environment can significantly impact the efficacy of this compound .

Propiedades

IUPAC Name |

dioctyl hydrogen phosphate;propan-2-ol;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H35O4P.4C3H8O.Ti/c2*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;4*1-3(2)4;/h2*3-16H2,1-2H3,(H,17,18);4*3-4H,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVHRAVGNLHHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H102O12P2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraisopropyl di(dioctylphosphate) titanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S)-2-[[(E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl]-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B1436188.png)

![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)